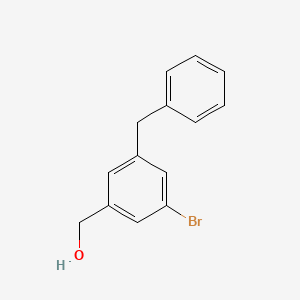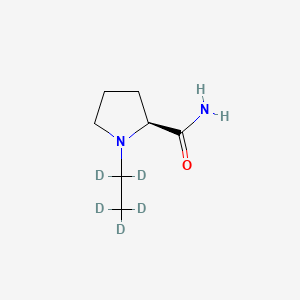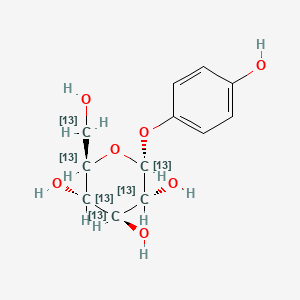
alpha-Arbutin-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Arbutin-13C6: is a glycosylated hydroquinone, specifically an anomer of the naturally occurring arbutin. It is used in the cosmetic and pharmaceutical industries for its skin lightening effects, treatment of hyperpigmentation, and as a safer alternative to hydroquinone . The compound is known for its ability to inhibit tyrosinase, an enzyme involved in melanin production, making it a popular ingredient in skin-whitening products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-Arbutin-13C6 can be synthesized through enzymatic glycosylation of hydroquinone in the presence of α-amylase and dextrin. This process can be carried out using recombinant Escherichia coli, with amylase from Bacillus subtilis and sucrose phosphorylase from Leuconostoc mesenteroides .
Industrial Production Methods: Industrial production of this compound often involves whole-cell biocatalysis. For instance, combinatorial metabolic engineering has been employed to enhance the yield of alpha-Arbutin from sucrose by knocking out genes related to sucrose hydrolysis and optimizing intracellular enzyme activity . This method has shown to improve the conversion rate of sucrose to alpha-Arbutin significantly .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Arbutin-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions where the hydroquinone moiety can be substituted with other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alpha-Arbutin can lead to the formation of quinones, while reduction can yield hydroquinone derivatives .
Aplicaciones Científicas De Investigación
Alpha-Arbutin-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving glycosylation and enzymatic synthesis.
Biology: Investigated for its effects on melanin production and its potential as a skin-whitening agent.
Mecanismo De Acción
Alpha-Arbutin-13C6 exerts its effects primarily through the competitive inhibition of tyrosinase, an enzyme crucial for melanin production. By inhibiting tyrosinase, alpha-Arbutin reduces melanin synthesis without affecting the mRNA gene expression of tyrosinase . This makes it a potent skin-lightening agent. Additionally, it may possess antioxidant properties, protecting the skin from free radical damage .
Comparación Con Compuestos Similares
Beta-Arbutin: Another anomer of arbutin, found naturally in various plants.
Hydroquinone: A well-known skin-lightening agent but with potential side effects, making alpha-Arbutin a safer alternative.
Kojic Acid: Another skin-lightening agent that inhibits tyrosinase but can cause skin irritation in some individuals.
Uniqueness of Alpha-Arbutin-13C6: this compound is unique due to its higher potency in inhibiting tyrosinase compared to beta-Arbutin and its safer profile compared to hydroquinone. Its ability to inhibit melanin production without affecting cell viability makes it a preferred choice in cosmetic formulations .
Propiedades
Fórmula molecular |
C12H16O7 |
|---|---|
Peso molecular |
278.21 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-(4-hydroxyphenoxy)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1/i5+1,8+1,9+1,10+1,11+1,12+1 |
Clave InChI |
BJRNKVDFDLYUGJ-JKKDGCHNSA-N |
SMILES isomérico |
C1=CC(=CC=C1O)O[13C@@H]2[13C@@H]([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


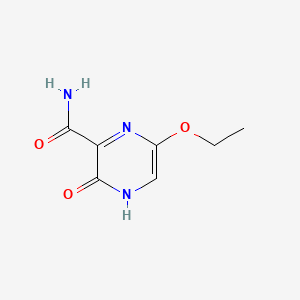

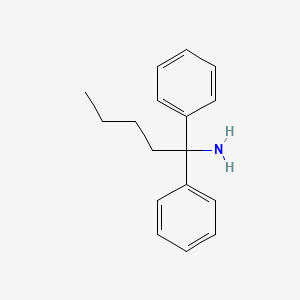
![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
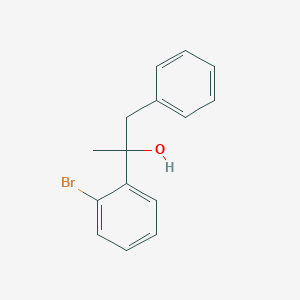
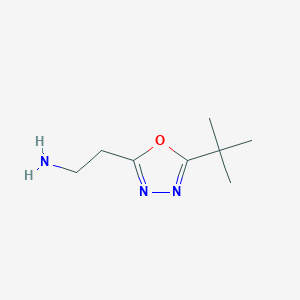
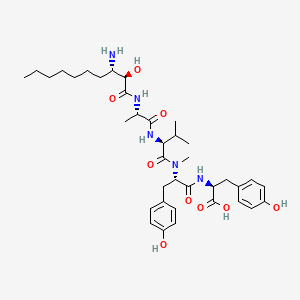
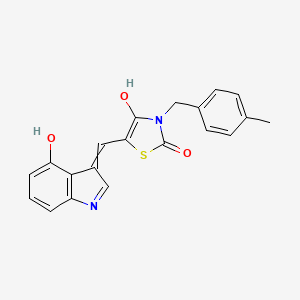
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)
